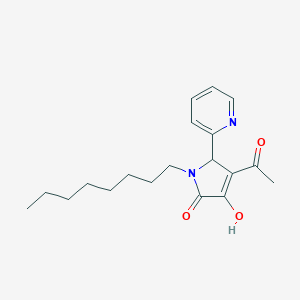
4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as A-381393, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinone derivatives and has been found to exhibit analgesic and anti-inflammatory properties.
作用機序
The mechanism of action of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the modulation of the activity of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a key role in pain and inflammation. 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to selectively activate the NOP receptor and inhibit the activity of the nociceptive pathway, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has been shown to reduce pain and inflammation without causing significant side effects. In addition, 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the advantages of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its selectivity for the NOP receptor, which allows for targeted modulation of the nociceptive pathway. In addition, 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to be effective in animal models of both acute and chronic pain, suggesting its potential utility in the treatment of a wide range of pain conditions. However, one of the limitations of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its limited availability and high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more potent and selective NOP receptor agonists for the treatment of pain and inflammation. Another area of interest is the investigation of the potential therapeutic applications of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as depression and anxiety. Finally, further studies are needed to elucidate the molecular mechanisms underlying the analgesic and anti-inflammatory effects of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, which may lead to the development of novel therapeutic strategies for the treatment of pain and inflammation.
Conclusion:
In conclusion, 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a promising compound with potential therapeutic applications in the treatment of pain and inflammation. Its selectivity for the NOP receptor, potent analgesic and anti-inflammatory effects, and favorable pharmacokinetic profile make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 2-acetylpyridine with octanal in the presence of sodium ethoxide. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, reduction, and cyclization, to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been found to exhibit analgesic properties in animal models of acute and chronic pain. In addition, 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
分子式 |
C19H26N2O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
3-acetyl-4-hydroxy-1-octyl-2-pyridin-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H26N2O3/c1-3-4-5-6-7-10-13-21-17(15-11-8-9-12-20-15)16(14(2)22)18(23)19(21)24/h8-9,11-12,17,23H,3-7,10,13H2,1-2H3 |
InChIキー |
MKKVLRMRVGNZMV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=N2 |
正規SMILES |
CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282266.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282269.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282271.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282272.png)
![5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282277.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282278.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282279.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282280.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282281.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282283.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282284.png)
![5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282286.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282289.png)